molecular formula C20H16N2O3S2 B2970513 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034331-03-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2970513
CAS RN: 2034331-03-6
M. Wt: 396.48
InChI Key: GCRUBUHLNUJHTC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting functional groups and heterocyclic components, including furan, thiophene, and thiazole rings. These components are often found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in various chemical reactions and can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s furan, thiophene, and thiazole components can undergo various chemical reactions. For instance, thiophene derivatives have been known to show significant therapeutic potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of heterocyclic rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

  • Solar Energy Conversion :

    • Phenothiazine derivatives, including those with furan and thiophene linkers, have been found to enhance the performance of dye-sensitized solar cells. A particular derivative with a furan conjugated linker demonstrated a significant increase in solar energy-to-electricity conversion efficiency (Kim et al., 2011).
  • Antibacterial and Antioxidant Activities :

    • Compounds related to furan and thiophene, such as the acylhydrazone compound "ethyl N′-furan-2-carbonylbenzohydrazonate" and its derivatives, showed promising antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).
  • Anti-Bacterial Activities Against Drug-Resistant Strains :

    • A study on N-(4-bromophenyl)furan-2-carboxamide analogues found them effective against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae (Siddiqa et al., 2022).
  • Antidepressant and Antianxiety Activities :

    • Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and showed antidepressant and antianxiety activities in behavioral tests on mice (Kumar et al., 2017).
  • Anticancer Activity :

    • 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives bearing thiophenyltriazole and furan moieties were synthesized and exhibited notable anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
  • Influenza A Virus Inhibition :

    • Furan-carboxamide derivatives were synthesized and identified as potent inhibitors of the lethal H5N1 influenza A virus, with specific derivatives showing significant anti-influenza activity (Yongshi et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some thiophene derivatives have been found to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Given the biological activity associated with its structural components, it could be a candidate for drug development .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-10-26-11-15)17-7-4-9-25-17/h1-12,24H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUBUHLNUJHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

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